molecular formula C8H5ClN2O2 B1461580 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 800401-84-7

5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No. B1461580
M. Wt: 196.59 g/mol
InChI Key: YMSGAOPCRLRFMT-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a chemical compound with the empirical formula C8H5ClN2O2 . It is a solid substance and its molecular weight is 196.59 .


Molecular Structure Analysis

The molecular structure of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can be represented by the SMILES string OC(=O)c1c(Cl)cnc2[nH]ccc12 . This indicates that the compound contains a carboxylic acid group attached to a pyrrolopyridine ring, which is further substituted with a chlorine atom .


Chemical Reactions Analysis

While specific chemical reactions involving 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid are not available, it’s worth noting that pyrrolopyridine derivatives have shown potent activities against FGFR1, 2, and 3, indicating their potential use in cancer therapy .


Physical And Chemical Properties Analysis

5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a solid substance . It has a molecular weight of 196.59 and an empirical formula of C8H5ClN2O2 .

Scientific Research Applications

Synthesis of Heterocyclic Structures

A significant application of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in scientific research lies in its utility as a precursor in the synthesis of novel heterocyclic structures. Researchers have developed methods to synthesize previously unknown compounds that contain the 5-chloro-1H-pyrrolo[2,3-b]pyridine system, demonstrating its importance in the creation of new molecules with potential applications in various fields, including medicinal chemistry and material science. The Fischer reaction in polyphosphoric acid has been proposed as a simple and effective method for such syntheses, allowing for the creation of 3-substituted and 2,3-disubstituted 5-chloro-7-azaindoles with different substituents (Alekseyev, Amirova, & Terenin, 2017).

Intermediate in Synthesis of Insecticides

5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid also finds application as an intermediate in the synthesis of agrochemical compounds, such as new insecticides. The compound has been utilized in creating 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for chlorantraniliprole, showcasing its role in developing products aimed at improving agricultural productivity and pest management (Niu Wen-bo, 2011).

Development of Pyridyl-pyrazole Compounds

Furthermore, 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid serves as a key intermediate in the development of novel pyridyl-pyrazole-5-carboxylic acid amide compounds. These compounds are synthesized through a series of reactions starting from 2,3-dichloropyridine, highlighting the versatility and importance of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in medicinal chemistry and potentially leading to new therapeutic agents (Wang Jun, 2010).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It’s also labeled with the signal word “Warning” and the GHS07 pictogram .

Future Directions

Given the potential of pyrrolopyridine derivatives in cancer therapy , future research could focus on exploring the therapeutic applications of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and related compounds.

properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-4-2-6(8(12)13)11-7(4)10-3-5/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSGAOPCRLRFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=NC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660001
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

CAS RN

800401-84-7
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Pyruvic acid (0.43 ml, 6.24 mmol) was added to a solution of 5-chloro-3-iodopyridin-2-ylamine (Preparation 56, 500 mg, 2.08 mmol), palladium acetate (23 mg, 0.10 mmol) and DABCO (700 mg, 6.24 mmol) in anhydrous DMF (20 ml). The reaction mixture was degassed with argon for 20 min, then heated to 110° C. for 16 h. The solvent was removed in vacuo and the residue suspended in water (10 ml) and acetic acid (5 ml) and then filtered. The solid was dissolved in EtOAc (50 ml), extracted into 2N NaOH solution (50 ml) and the organic layer discarded. The aqueous solution was acidified with concentrated HCl and extracted into EtOAc (2×40 ml). The combined organics were dried (MgSO4) and concentrated in vacuo to give the title compound as a beige solid. δH (CD3OD): 7.14 (1H, s), 8.14 (1H, d), 8.35 (1H, d).
Quantity
0.43 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
23 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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